![molecular formula C10H6ClF3N4O B2403298 N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide CAS No. 936324-14-0](/img/structure/B2403298.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide
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Overview
Description
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide” is a chemical compound with the empirical formula C16H13ClF3NO2 . It is also known as CTB or CTPB . It is derived from anacardic acid and is a simplified analog of CTPB with comparable or higher activity .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring attached to a carboxamide group and a phenyl ring substituted with a chloro and a trifluoromethyl group . The molecular weight is 343.73 .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in DMSO at concentrations greater than 10 mg/mL . It should be stored at temperatures between 2-8°C .Scientific Research Applications
- Analgesic Research : Derivatives of this compound have been investigated for their analgesic potential . Scientists explore their effects on pain pathways and receptors.
- Thiooxazolidinone Formation : This compound plays a crucial role in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . These heterocyclic compounds have diverse applications in organic chemistry.
Medicinal Chemistry and Drug Development
Organic Synthesis
Mechanism of Action
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide is the p300 histone acetyltransferase (HAT) . This enzyme plays a crucial role in gene regulation by controlling the acetylation of histones, which can influence the structure of chromatin and the transcriptional activity of genes .
Mode of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide selectively activates p300 HAT activity . It directly binds to p300, enhancing its HAT activity in a concentration-dependent manner, with maximal activation observed at 275 μM .
Biochemical Pathways
The activation of p300 HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide can affect various biochemical pathways. The acetylation of histones by p300 HAT can lead to the relaxation of chromatin structure, thereby facilitating the access of transcription factors to DNA and promoting gene expression . This can have downstream effects on numerous cellular processes, including cell growth, differentiation, and response to external stimuli .
Result of Action
The activation of p300 HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide can lead to changes in gene expression, which can have various molecular and cellular effects. For instance, in the context of analgesic pharmacophore models, derivatives of a similar compound (4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol) have been shown to display potent analgesic efficacy . These compounds were found to relieve pain by depressing peripheral and centrally mediated pain through opioid-independent systems .
Safety and Hazards
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O/c11-7-2-1-5(3-6(7)10(12,13)14)16-9(19)8-4-15-18-17-8/h1-4H,(H,16,19)(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKHSYXMVPUPHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NNN=C2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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